molecular formula C17H19NO3S B2957094 N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide CAS No. 877649-91-7

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide

Cat. No.: B2957094
CAS No.: 877649-91-7
M. Wt: 317.4
InChI Key: YMACJXBSJAYIJH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide: is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a methoxyphenyl group, a thiophene ring, and an oxane ring attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine. This is followed by cyclization with an appropriate oxane derivative under controlled conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-methoxyphenyl)-1H-indoles
  • 5-(4-methoxyphenyl)-1H-imidazoles

Comparison: N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide is unique due to the presence of the oxane ring and the thiophene moiety These structural features differentiate it from other similar compounds, which may lack one or more of these groups

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-14-6-4-13(5-7-14)18-16(19)17(8-10-21-11-9-17)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMACJXBSJAYIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325757
Record name N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877649-91-7
Record name N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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